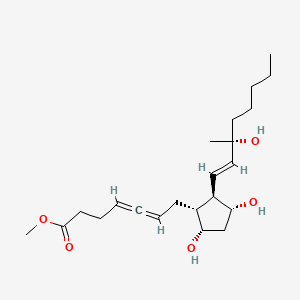

Prostalene

説明

Structure

3D Structure

特性

InChI |

InChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h7-8,13,15,17-20,23-24,26H,4-5,9-12,14,16H2,1-3H3/b15-13+/t6?,17-,18-,19+,20-,22-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIYHUSSKSFYBD-MFZPGRHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=C=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC=C=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021602 | |

| Record name | Prostalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-61-5 | |

| Record name | Prostalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostalene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O02SWY8981 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prostalene (Alfuzosin): A Technical Deep Dive into its Mechanism of Action in Benign Prostatic Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alfuzosin, a quinazoline-derivative marketed as Prostalene, is a cornerstone in the pharmacological management of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH). Its therapeutic efficacy is rooted in its function as a selective antagonist of alpha-1 adrenergic receptors. This technical guide provides a comprehensive examination of the molecular and physiological mechanisms underpinning Alfuzosin's action in BPH. Through a detailed exploration of its receptor binding profile, downstream signaling cascades, and urodynamic effects, this document aims to furnish researchers and drug development professionals with an in-depth understanding of Alfuzosin's core mechanism of action.

Molecular Target: The Alpha-1 Adrenergic Receptor

The primary molecular target of Alfuzosin is the alpha-1 adrenergic receptor (α1-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] In the context of BPH, these receptors are densely expressed on the smooth muscle cells of the prostate, bladder neck, and prostatic urethra.[2] The pathophysiology of LUTS in BPH is twofold: a static component related to the physical enlargement of the prostate gland, and a dynamic component arising from the contraction of this smooth muscle, which is mediated by the sympathetic nervous system through the activation of α1-ARs by norepinephrine.[2]

Alfuzosin functions as a competitive antagonist at these receptors, meaning it binds to the α1-ARs and prevents their activation by endogenous catecholamines like norepinephrine.[3] This antagonism is the linchpin of its therapeutic effect, leading to a relaxation of the prostatic and urethral smooth muscle, thereby reducing the dynamic component of bladder outlet obstruction.[2]

Receptor Subtype Selectivity

There are three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. While the α1A subtype is predominantly expressed in the human prostate and is thought to be the primary mediator of smooth muscle contraction in this tissue, Alfuzosin is considered a non-subtype-selective α1-AR antagonist.[4][5] This means it exhibits similar affinity for all three α1-AR subtypes.[4][5]

Despite its lack of subtype selectivity at the molecular level, Alfuzosin demonstrates a high degree of "clinical uroselectivity."[6][7] This is attributed to its preferential accumulation in the prostate tissue compared to plasma, leading to a targeted effect on the lower urinary tract with a lower incidence of systemic side effects, such as hypotension, which are typically mediated by α1B-ARs in the vasculature.[2][4]

Quantitative Receptor Binding Affinity

The affinity of Alfuzosin for alpha-1 adrenergic receptors has been quantified in various in vitro studies. The following table summarizes key binding affinity data, providing a comparative perspective.

| Parameter | Receptor/Tissue | Value | Reference |

| pKi | Cloned Human α1A-Adrenoceptor | ~8.6 | [4] |

| Cloned Human α1B-Adrenoceptor | ~7.3 | [4] | |

| Cloned Human α1D-Adrenoceptor | ~7.1 | [4] | |

| pA2 | Rabbit Isolated Trigone (Phenylephrine-induced contraction) | 7.44 | [8] |

| Rabbit Isolated Urethra (Phenylephrine-induced contraction) | 7.30 | [8] | |

| IC50 | [3H]-prazosin binding in human prostatic adenoma | 0.035 µM | [8] |

Signaling Pathways

The binding of an agonist to the alpha-1 adrenergic receptor initiates a downstream signaling cascade. As an antagonist, Alfuzosin blocks this cascade. The α1-ARs are coupled to the Gq class of heterotrimeric G proteins.[9][10]

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[10] The elevated cytosolic Ca²⁺ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[10] By blocking the initial step of receptor activation, Alfuzosin effectively inhibits this entire signaling cascade, resulting in smooth muscle relaxation.

Urodynamic Effects

The clinical efficacy of Alfuzosin in BPH is objectively demonstrated through urodynamic studies, which measure the pressure-flow dynamics of the lower urinary tract.[1][11] Treatment with Alfuzosin leads to significant improvements in key urodynamic parameters, indicative of reduced bladder outlet obstruction.

| Urodynamic Parameter | Effect of Alfuzosin Treatment | Quantitative Change | Reference |

| Maximum Urinary Flow Rate (Qmax) | Increase | +29.0% | [1] |

| Detrusor Pressure at Maximum Flow (Pdet@Qmax) | Decrease | -30.2% | [1] |

| Detrusor Opening Pressure | Decrease | -39.4% | [1] |

| Maximum Detrusor Pressure | Decrease | -28.7% | [1] |

| Residual Urine Volume | Decrease | Statistically significant reduction | [11] |

These urodynamic changes correlate with the symptomatic relief experienced by patients, including improvements in urinary hesitancy, weak stream, and the sensation of incomplete bladder emptying.[6]

Experimental Protocols

The characterization of Alfuzosin's mechanism of action relies on a variety of standardized experimental protocols. Below are outlines of key methodologies.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of Alfuzosin to α1-AR subtypes.

Methodology Outline:

-

Tissue Preparation: Human prostate tissue is homogenized to disrupt cell membranes.

-

Membrane Isolation: The homogenate is centrifuged to isolate the membrane fraction containing the α1-ARs.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to α1-ARs (e.g., [3H]-prazosin) and varying concentrations of unlabeled Alfuzosin.[12][13]

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: A competition binding curve is generated by plotting the percentage of radioligand binding against the concentration of Alfuzosin. From this curve, the IC50 (the concentration of Alfuzosin that inhibits 50% of radioligand binding) is determined, and the Ki (inhibition constant) is calculated to reflect the binding affinity.

In Vitro Smooth Muscle Contraction Assay

This assay directly assesses the functional effect of Alfuzosin on prostate smooth muscle contractility.

Methodology Outline:

-

Tissue Preparation: Strips of human prostate smooth muscle are carefully dissected and mounted in an organ bath containing a physiological salt solution.[14][15]

-

Contraction Induction: The muscle strips are stimulated to contract with an α1-AR agonist, such as phenylephrine.

-

Drug Application: Increasing concentrations of Alfuzosin are added to the organ bath.

-

Tension Measurement: The isometric tension (force of contraction) of the muscle strips is continuously recorded.

-

Data Analysis: A dose-response curve is constructed by plotting the inhibition of contraction against the concentration of Alfuzosin. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated to quantify the antagonist potency.[8]

Urodynamic Pressure-Flow Study

This clinical investigation evaluates the in vivo effects of Alfuzosin on bladder function in BPH patients.[16][17]

Methodology Outline:

-

Catheterization: Catheters are inserted into the bladder and rectum to measure vesical and abdominal pressures, respectively.[18]

-

Bladder Filling: The bladder is slowly filled with a sterile saline solution.

-

Cystometry: During filling, bladder pressure, detrusor pressure (vesical pressure minus abdominal pressure), and bladder volume are recorded.

-

Voiding Phase: The patient is asked to urinate, and the urinary flow rate and corresponding detrusor pressure are measured.

-

Data Analysis: Key parameters such as Qmax, Pdet@Qmax, and residual urine volume are determined and compared before and after Alfuzosin treatment.[1]

Conclusion

The mechanism of action of Alfuzosin in the treatment of BPH is a well-defined process centered on its antagonism of alpha-1 adrenergic receptors in the lower urinary tract. While lacking subtype selectivity, its preferential accumulation in prostatic tissue confers a high degree of clinical uroselectivity, leading to effective relief of LUTS with a favorable side-effect profile. By inhibiting the Gq-mediated signaling cascade, Alfuzosin induces smooth muscle relaxation, which is quantifiable through significant improvements in urodynamic parameters. The experimental methodologies detailed herein have been pivotal in elucidating this mechanism and continue to be valuable tools in the ongoing research and development of therapies for BPH.

References

- 1. Effects of short-term treatment with the alpha 1-blocker alfuzosin on urodynamic pressure/flow parameters in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Clinical uroselectivity of alfuzosin in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G-proteins in alpha 1-adrenoceptor mediated prostatic smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alfuzosin in the treatment of benign prostatic hyperplasia: effects on symptom scores, urinary flow rates and residual volume. A multicentre, double-blind, placebo-controlled trial. ALFECH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-1 and alpha-2 adrenoceptor binding in cerebral cortex: competition studies with [3H]prazosin and [3H]idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases [frontiersin.org]

- 16. Urodynamic Testing and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Urodynamic Pressure Flow Study | Tampa General Hospital [tgh.org]

- 18. Benign prostatic hyperplasia (BPH) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to the Molecular Structure and Properties of Alfuzosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfuzosin hydrochloride is a quinazoline-derived α1-adrenergic receptor antagonist utilized primarily in the management of benign prostatic hyperplasia (BPH). Its therapeutic effect is achieved through the relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating lower urinary tract symptoms. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of Alfuzosin hydrochloride. Detailed experimental protocols for key analytical procedures are described, and its mechanism of action is visually represented through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of pharmaceutical agents targeting the adrenergic system.

Molecular Structure and Identification

Alfuzosin hydrochloride is the hydrochloride salt of Alfuzosin, a racemic mixture.[1] The molecule features a quinazoline core, which is characteristic of many α1-blockers, linked to a tetrahydrofurancarboxamide moiety via a propylamino bridge.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl) methylamino] propyl] tetrahydro-2-furancarboxamide hydrochloride[2] |

| CAS Number | 81403-68-1[4] |

| Molecular Formula | C₁₉H₂₇N₅O₄•HCl[2][4] |

| Molecular Weight | 425.9 g/mol [2] |

Physicochemical Properties

Alfuzosin hydrochloride is a white to off-white crystalline powder.[2][5] Its physicochemical properties are crucial for its formulation, dissolution, and bioavailability.

Table 2: Physicochemical Data of Alfuzosin Hydrochloride

| Property | Value |

| Melting Point | Approximately 240°C[2][5] |

| pKa | 7.3 (Strongest Basic)[2] |

| Solubility | Freely soluble in water[2][5] |

| Sparingly soluble in alcohol[2][5] | |

| Practically insoluble in dichloromethane[2][5] | |

| ~1 mg/mL in ethanol[6] | |

| ~1 mg/mL in DMSO[6] | |

| ~1 mg/mL in PBS (pH 7.2)[6] |

Pharmacological Properties

Alfuzosin hydrochloride is a selective antagonist of α1-adrenergic receptors, with affinity for α1A, α1B, and α1D subtypes.[3] Its primary mechanism of action involves the blockade of these receptors in the smooth muscle of the prostate, prostatic capsule, bladder base, and bladder neck.[3] This antagonism leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in the symptoms of BPH.[3]

Table 3: Pharmacokinetic Parameters of Alfuzosin Hydrochloride (Extended-Release Formulation)

| Parameter | Value |

| Bioavailability | 49% (under fed conditions) |

| Time to Maximum Concentration (Tmax) | 8 hours |

| Plasma Half-life (t½) | 10 hours |

| Protein Binding | 82-90% |

| Metabolism | Primarily hepatic, via CYP3A4[2] |

| Excretion | 69% in feces, 24% in urine[2] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of Alfuzosin hydrochloride is added to a vial containing a known volume of purified water (or other relevant aqueous buffer).

-

The vial is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.

-

A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

The concentration of Alfuzosin hydrochloride in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a substance.

Methodology:

-

A precise amount of Alfuzosin hydrochloride is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol, to ensure complete dissolution.

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution to monitor the pH.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued until the pH change becomes minimal.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.

Visualizations

Signaling Pathway of Alfuzosin Hydrochloride's Mechanism of Action

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Human Metabolome Database: Showing metabocard for Alfuzosin (HMDB0014490) [hmdb.ca]

- 3. Alfuzosin [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

discovery and development of α1-adrenoceptor antagonists

An In-depth Technical Guide to the Discovery and Development of α1-Adrenoceptor Antagonists

Introduction: A Historical Perspective

The journey of α1-adrenoceptor antagonists began with the broader discovery of adrenergic receptors. Until 1974, α-adrenoceptors were considered a single entity.[1][2] A pivotal shift occurred when it was proposed that these receptors should be divided into α1 and α2 subtypes, based on differing potencies of the antagonist phenoxybenzamine.[1][3] This sub-classification laid the groundwork for the development of selective α1-adrenoceptor antagonists.

The first-generation antagonists, such as phenoxybenzamine, were non-selective and blocked both α1 and α2 receptors. While effective in conditions like benign prostatic hyperplasia (BPH), their use was limited by significant side effects, including dizziness and fatigue.[1] This led to the development of agents selective for the α1-adrenoceptor, such as prazosin, which marked a significant therapeutic advance.[4][5]

Further research in the mid-1980s revealed that the α1-adrenoceptor itself was not a single entity, leading to the identification of three distinct subtypes: α1A, α1B, and α1D.[1][6] This discovery ushered in a new era of drug development focused on creating subtype-selective antagonists to improve efficacy and reduce side effects, particularly for treating BPH and hypertension.[4][5][7] Alfuzosin was the first "uroselective" α1-antagonist marketed for BPH in 1987, offering better clinical tolerance by targeting receptors in the prostate.[1][3]

α1-Adrenoceptor Subtypes and Signaling Pathways

There are three confirmed subtypes of the α1-adrenoceptor: α1A, α1B, and α1D.[6] A previously identified α1C subtype was later found to be identical to the α1A receptor.[6] These receptors are G protein-coupled receptors (GPCRs) that primarily associate with the Gq heterotrimeric G protein.[6]

Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the α1-adrenoceptor initiates a signaling cascade.[8] The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][8] Simultaneously, DAG remains at the membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8] This cascade ultimately leads to various physiological responses, most notably the contraction of smooth muscle.[6]

While this is the canonical pathway, α1-adrenoceptors can also couple to other effectors, including phospholipase D and the mitogen-activated protein kinase (MAPK) pathway, which can influence longer-term responses like cell growth.[9]

Quantitative Data: Binding Affinities of α1-Adrenoceptor Antagonists

The development of selective antagonists relies on understanding their binding affinities for the different α1-adrenoceptor subtypes. Binding affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a stronger binding affinity. The following table summarizes the binding affinities of several common antagonists for the human α1A, α1B, and α1D adrenoceptor subtypes.

| Antagonist | α1A (pKi) | α1B (pKi) | α1D (pKi) | Selectivity Profile |

| Prazosin | 9.15 | 9.69 | 9.12 | Non-selective[10] |

| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective[11] |

| Alfuzosin | 8.82 | 8.91 | 8.52 | Non-selective[10] |

| Tamsulosin | 9.92 | 8.85 | 9.57 | α1A/α1D > α1B[10] |

| BMY7378 | 7.3 | 7.5 | 8.8 | α1D-selective[12] |

| RS-17053 | 8.6 | 7.3 | 7.1 | α1A-selective[10][13] |

| SNAP 5089 | 9.2 | 5.9 | 6.0 | Highly α1A-selective[12] |

Data compiled from studies using cloned human α1-adrenoceptors.[10][11][12][13] Values are reported as pKi, where pKi = -log(Ki).

Experimental Protocols: Determining Binding Affinity

A cornerstone technique in the discovery and characterization of α1-adrenoceptor antagonists is the radioligand binding assay. This method allows for the determination of the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test antagonist for a specific α1-adrenoceptor subtype.

Materials:

-

Cell line stably expressing the human α1-adrenoceptor subtype of interest (e.g., CHO or HEK 293 cells).

-

Cell lysis/homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[14]

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[14]

-

Radioligand: [³H]-Prazosin, a high-affinity, non-subtype-selective α1-antagonist.[12][14]

-

Test antagonist stock solution.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine.[14]

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells expressing the target receptor.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate.

-

To each well/tube, add:

-

Binding buffer.

-

A fixed concentration of [³H]-Prazosin (typically near its dissociation constant, Kd, e.g., 0.5-1.0 nM).[14]

-

Varying concentrations of the unlabeled test antagonist (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of phentolamine instead of the test antagonist.

-

For determining total binding, add only buffer and radioligand.

-

-

Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 20-50 µg of protein).

-

Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well/tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).

-

Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.[14]

-

Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14]

-

-

Data Analysis:

-

Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response model.[14]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:[15]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

-

-

Conclusion and Future Directions

The have evolved from non-selective agents to highly subtype-selective molecules. This progression has been driven by a deeper understanding of α1-adrenoceptor pharmacology, enabled by molecular cloning and sophisticated screening assays. Clinically, this has translated into therapies for BPH and hypertension with improved efficacy and tolerability.[7][16]

Future research continues to focus on several key areas. The development of antagonists with even greater subtype selectivity, particularly for the α1B receptor for which no highly selective antagonists currently exist, remains an active area of investigation.[12][17] Furthermore, exploring biased signaling—where ligands preferentially activate certain downstream pathways over others—could lead to the design of novel antagonists with more specific cellular effects and fewer side effects. Finally, the role of α1-adrenoceptors in other conditions, such as post-traumatic stress disorder (PTSD) and certain cancers, is being explored, potentially expanding the therapeutic applications for this important class of drugs.[4][18][19]

References

- 1. karger.com [karger.com]

- 2. scilit.com [scilit.com]

- 3. History and nomenclature of alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. karger.com [karger.com]

- 8. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 9. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. benchchem.com [benchchem.com]

- 15. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Discovery of α-Adrenoceptor Antagonists as a Potential New Treatment Option for Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Discovery of α-Adrenoceptor Antagonists as a Potential New Treatment Option for Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of α1-Adrenergic Receptor Antagonists in the Prostate

Disclaimer: The initial query specified "Prostalene." However, this compound is a prostaglandin F2α analogue used in veterinary medicine and does not target α1-adrenergic receptors. This guide assumes the user is interested in the pharmacology of α1-adrenergic receptor antagonists, a class of drugs commonly used to treat benign prostatic hyperplasia (BPH), and will focus on representative molecules from this class, such as Tamsulosin, Alfuzosin, Doxazosin, and Prazosin.

Introduction

Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS). The pathophysiology of BPH involves both a static component, related to the increased size of the prostate gland, and a dynamic component, which is attributed to the increased tone of the smooth muscle within the prostate.[1] This smooth muscle tone is primarily regulated by the activation of α1-adrenergic receptors by norepinephrine released from sympathetic nerves.[2][3] Consequently, antagonists of α1-adrenergic receptors are a cornerstone in the medical management of BPH, as they induce relaxation of the prostatic and bladder neck smooth muscle, thereby alleviating urinary obstruction.[2][4]

Three subtypes of the α1-adrenergic receptor have been identified: α1A, α1B, and α1D.[5] Their differential distribution in various tissues is a key determinant of the therapeutic efficacy and side-effect profiles of α1-adrenergic receptor antagonists. The human prostate predominantly expresses the α1A-adrenergic receptor subtype, which is the primary mediator of prostatic smooth muscle contraction.[3] The α1D-subtype is also present to a lesser extent and may contribute to storage-related symptoms.[5] In contrast, the α1B-subtype is more prevalent in vascular smooth muscle, and its blockade is associated with cardiovascular side effects such as orthostatic hypotension.[3] Therefore, the selectivity of an antagonist for the α1A-adrenoceptor subtype over the α1B-subtype is a critical factor in achieving a favorable clinical outcome with minimized adverse effects.

This technical guide provides a comprehensive overview of the selectivity of commonly prescribed α1-adrenergic receptor antagonists for their target receptors in the prostate. It includes quantitative data on their binding affinities, detailed experimental protocols for assessing selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Receptor Selectivity

The selectivity of α1-adrenergic receptor antagonists is quantified by comparing their binding affinities (Ki values) for the different receptor subtypes. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand and is inversely proportional to the binding affinity. A lower Ki value indicates a higher affinity.

The following table summarizes the binding affinities (expressed as pKi, the negative logarithm of the Ki value) of several α1-adrenergic receptor antagonists for the human α1A, α1B, and α1D receptor subtypes. Higher pKi values denote greater affinity.

| Antagonist | pKi for α1A | pKi for α1B | pKi for α1D | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) | Reference |

| Tamsulosin | 10.38 | 9.33 | 9.85 | ~11 | ~3.4 | [4] |

| Prazosin | 9.24 | - | - | Non-selective | Non-selective | [6][7] |

| Doxazosin | ~8.6 | ~8.5 | ~8.3 | Non-selective | Non-selective | [8] |

| Alfuzosin | - | - | - | Non-selective | Non-selective | [6][9] |

Note: A comprehensive study reported log KD values for Doxazosin as -8.58 (α1A), -8.46 (α1B), and -8.33 (α1D), indicating a lack of significant selectivity. Prazosin and Alfuzosin are also widely reported to be non-selective for the α1-adrenoceptor subtypes.[6][8] Tamsulosin demonstrates a notable selectivity for the α1A and α1D subtypes over the α1B subtype.[4]

Experimental Protocols

The determination of antagonist selectivity relies on robust in vitro assays. The two primary methods are radioligand binding assays to assess binding affinity and functional assays to measure the antagonist's ability to inhibit receptor-mediated signaling.

Radioligand Binding Assay (Competition Assay)

This assay measures the affinity of a test compound (unlabeled antagonist) for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the Ki of an antagonist for α1-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D).

-

Radioligand: [3H]-Prazosin (a non-subtype-selective α1-antagonist).

-

Unlabeled test antagonist at a range of concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of the unlabeled test antagonist.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-Prazosin against the logarithm of the concentration of the unlabeled antagonist. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assay: GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by an agonist and its inhibition by an antagonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the functional potency of an antagonist in inhibiting agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the α1-adrenergic receptor subtype of interest.

-

Agonist (e.g., norepinephrine or phenylephrine).

-

Test antagonist at a range of concentrations.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate the cell membranes with the test antagonist at various concentrations.

-

Stimulation: Add a fixed concentration of the agonist to stimulate the receptors.

-

GTPγS Binding: Add [35S]GTPγS and GDP to the reaction mixture and incubate to allow for the binding of the radiolabel to the activated G-proteins.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The potency of the antagonist is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. The results are often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of α1-Adrenergic Receptors in Prostatic Smooth Muscle

The activation of α1A-adrenergic receptors in prostatic smooth muscle cells by norepinephrine initiates a signaling cascade that leads to muscle contraction. This process is primarily mediated by the Gq/11 family of G-proteins.

Caption: α1-Adrenergic receptor signaling pathway in prostatic smooth muscle.

Experimental Workflow: Radioligand Displacement Assay

The following diagram illustrates the key steps in a radioligand displacement assay to determine the binding affinity of a test compound.

Caption: Workflow for a radioligand displacement assay.

Experimental Workflow: GTPγS Binding Assay

This diagram outlines the procedure for a GTPγS binding assay to assess the functional antagonism of an α1-adrenergic receptor.

References

- 1. Binding and functional properties of doxazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. auajournals.org [auajournals.org]

- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The role of alpha1-adrenoceptor subtypes in benign prostatic hyperplasia-from bed to bench] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Prostalene in Humans: A Technical Guide

Disclaimer: Direct clinical data on the pharmacokinetics and pharmacodynamics of Prostalene (a veterinary prostaglandin F2-alpha analog) in humans is not available in the public domain. This guide synthesizes information from studies on the endogenous prostaglandin F2-alpha (PGF2-alpha), pharmaceutically known as dinoprost, and its synthetic analogs, carboprost and latanoprost, which are used in human medicine. This information serves as a scientific surrogate to understand the expected physiological behavior of this compound-like compounds in humans.

Introduction

Prostaglandin F2-alpha (PGF2-alpha) and its analogs are potent lipid autacoids that mediate a wide range of physiological and pathological processes. In humans, they are primarily recognized for their role in female reproductive physiology, including the induction of labor and termination of pregnancy, as well as in the regulation of intraocular pressure. This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and underlying mechanisms of action of PGF2-alpha and its clinically relevant analogs in humans, offering a foundational understanding for researchers, scientists, and drug development professionals.

Pharmacokinetics of Prostaglandin F2-alpha and its Analogs

The systemic exposure and disposition of PGF2-alpha and its analogs are characterized by rapid metabolism and clearance. The pharmacokinetic parameters are highly dependent on the specific analog, the route of administration, and the formulation.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of dinoprost, carboprost, and latanoprost acid (the active metabolite of latanoprost) in humans.

Table 1: Pharmacokinetic Parameters of Dinoprost (PGF2-alpha) in Humans

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-life (t½) | Intravenous | < 1 minute (in plasma) | [1] |

| Amniotic Fluid | 3 to 6 hours | [1] | |

| Metabolism | - | Rapidly metabolized, primarily in the lungs. | [2] |

Table 2: Pharmacokinetic Parameters of Carboprost Tromethamine in Humans

| Parameter | Route of Administration | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Intramuscular | 15 to 60 minutes | [3][4] |

| Peak Plasma Concentration (Cmax) after 250 mcg IM dose | Intramuscular | 2060 - 3097 pg/mL | [5][6] |

| Plasma Concentration at 2 hours post-250 mcg IM dose | Intramuscular | 770 - 1047 pg/mL | [3][5] |

| Metabolism | - | Slower than endogenous PGF2-alpha due to the 15-methyl group. | [4] |

Table 3: Pharmacokinetic Parameters of Latanoprost Acid in Humans

| Parameter | Route of Administration | Value | Reference |

| Time to Peak Concentration (Tmax) in Aqueous Humor | Topical (Ophthalmic) | ~2 hours | [7] |

| Peak Concentration (Cmax) in Aqueous Humor | Topical (Ophthalmic) | 15-30 ng/mL | [8] |

| Elimination Half-life (t½) in Plasma | Topical (Ophthalmic) & Intravenous | 17 minutes | [7] |

| Systemic Clearance | Intravenous | ~7 mL/min/kg | [7] |

| Volume of Distribution (Vd) | Intravenous | 0.16 ± 0.02 L/kg | [8] |

| Metabolism | - | Hydrolyzed to latanoprost acid in the cornea; systemically metabolized in the liver via fatty acid β-oxidation. | [7] |

| Excretion | - | Metabolites are primarily eliminated via the kidneys. | [7] |

Pharmacodynamics of Prostaglandin F2-alpha and its Analogs

The pharmacodynamic effects of PGF2-alpha and its analogs are mediated through the activation of the Prostaglandin F Receptor (FP), a G-protein coupled receptor.

Mechanism of Action and Signaling Pathway

Upon binding to the FP receptor, PGF2-alpha and its analogs activate Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the phosphorylation of various downstream targets, culminating in smooth muscle contraction.

Physiological Effects in Humans

-

Uterine Contraction: PGF2-alpha and its analogs are potent stimulators of myometrial contraction, leading to their use in labor induction and the termination of pregnancy.[1][9]

-

Luteolysis: In the reproductive cycle, PGF2-alpha is involved in the regression of the corpus luteum.

-

Intraocular Pressure Reduction: Analogs like latanoprost increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure, a key treatment strategy for glaucoma.[7]

-

Bronchoconstriction: PGF2-alpha can cause contraction of bronchial smooth muscle.

-

Vasoconstriction: It generally acts as a vasoconstrictor in most vascular beds.

Experimental Protocols

The quantification of PGF2-alpha and its analogs in biological matrices is challenging due to their low concentrations and short half-lives. The most common analytical techniques are immunoassays and mass spectrometry-based methods.

General Workflow for Prostaglandin Analysis

Methodology for LC-MS/MS Analysis of PGF2-alpha in Human Plasma

This protocol is a generalized summary based on published methods.[10][11][12]

-

Sample Preparation:

-

To 500 µL of human plasma, add an internal standard (e.g., 8-iso-PGF2α-d4).

-

Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) to isolate the prostaglandins.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume of the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use an isocratic or gradient mobile phase (e.g., a mixture of water, acetonitrile, and a modifying acid like formic acid) to separate PGF2-alpha from other isomers and matrix components.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

-

Employ multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PGF2-alpha and its internal standard for sensitive and selective quantification.

-

Methodology for Radioimmunoassay (RIA) of PGF2-alpha in Human Plasma

This protocol is a generalized summary based on published methods.[13][14][15]

-

Sample Extraction:

-

Extract prostaglandins from plasma using an organic solvent.

-

Use a tracer amount of radiolabeled PGF2-alpha to monitor extraction recovery.

-

-

Chromatographic Separation:

-

Separate different prostaglandin groups using column chromatography (e.g., silicic acid chromatography).

-

-

Immunoassay:

-

Incubate the extracted sample with a specific antibody against PGF2-alpha and a known amount of radiolabeled PGF2-alpha (tracer).

-

The endogenous PGF2-alpha in the sample competes with the tracer for binding to the antibody.

-

-

Separation of Bound and Free Prostaglandin:

-

Separate the antibody-bound PGF2-alpha from the free PGF2-alpha (e.g., by precipitation with a second antibody).

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Construct a standard curve using known amounts of unlabeled PGF2-alpha to determine the concentration in the sample.

-

Conclusion

While direct human pharmacokinetic and pharmacodynamic data for this compound are unavailable, the extensive research on PGF2-alpha and its analogs, dinoprost, carboprost, and latanoprost, provides a robust framework for understanding its potential effects in humans. These compounds exhibit rapid metabolism and clearance, with potent pharmacodynamic actions mediated through the FP receptor. The established analytical methodologies for their quantification in biological fluids are essential tools for further research and clinical development in this area. This guide serves as a foundational resource for professionals in drug development and research, enabling informed decision-making and hypothesis generation for future studies on prostaglandin-based therapeutics.

References

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. Dinoprostone: Package Insert / Prescribing Information [drugs.com]

- 3. simsrc.edu.in [simsrc.edu.in]

- 4. pdr.net [pdr.net]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemabate (carboprost tromethamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. researchgate.net [researchgate.net]

- 11. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioimmunoassay of prostaglandins E1, E2, and F2alpha in unextracted plasma, serum and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioimmunoassay of prostaglandin F-2-alpha in peripheral venous plasma from men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Alfuzosin on Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily utilized in the clinical management of benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effect is attributed to the relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating lower urinary tract symptoms.[1] This technical guide provides an in-depth overview of the in vitro studies investigating the effects of alfuzosin on smooth muscle cells. It details the molecular mechanisms of action, summarizes key quantitative data from pharmacological assays, outlines comprehensive experimental protocols for in vitro analysis, and presents visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of smooth muscle physiology and the development of related pharmacotherapies.

Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

Alfuzosin functions as a competitive antagonist at alpha-1 adrenergic receptors located on the surface of smooth muscle cells.[1] In the context of the lower urinary tract, these receptors are predominantly found in the prostate, prostatic capsule, bladder base, and proximal urethra.[3] The endogenous agonist, norepinephrine, released from sympathetic nerve terminals, typically binds to these receptors to initiate a signaling cascade that leads to smooth muscle contraction. Alfuzosin's blockade of these receptors prevents norepinephrine binding, thereby inhibiting this contractile signaling and promoting smooth muscle relaxation.[1] Notably, alfuzosin exhibits uroselectivity, demonstrating a preferential effect on the smooth muscle of the lower urinary tract over vascular smooth muscle, which contributes to a favorable cardiovascular side effect profile.[3]

Signaling Pathway of Alpha-1 Adrenoceptor in Smooth Muscle Cells

The activation of alpha-1 adrenergic receptors on smooth muscle cells by an agonist like norepinephrine initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the Gq/11 G-protein.

Caption: Alpha-1 Adrenoceptor Signaling Pathway in Smooth Muscle Cells.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data from in vitro studies on Alfuzosin's effect on smooth muscle.

Table 1: Antagonism of Phenylephrine-Induced Contractions in Isolated Tissues

| Tissue | Species | Agonist | Alfuzosin pA2 | Reference |

| Trigone | Rabbit | Phenylephrine | 7.44 | [4] |

| Urethra | Rabbit | Phenylephrine | 7.30 | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Inhibition of Radioligand Binding to Alpha-1 Adrenoceptors

| Tissue | Radioligand | Alfuzosin IC50 (µM) | Reference |

| Human Prostatic Adenoma | [³H]-prazosin | 0.035 | [4] |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effect of Alfuzosin on smooth muscle cells.

Culturing Human Prostatic Smooth Muscle Cells

This protocol is adapted from established methods for the primary culture of human prostatic smooth muscle cells.

Caption: Workflow for Primary Culture of Human Prostatic Smooth Muscle Cells.

Detailed Steps:

-

Tissue Procurement: Obtain fresh human prostate tissue from radical prostatectomy specimens under sterile conditions.

-

Tissue Preparation: Wash the tissue with phosphate-buffered saline (PBS) containing antibiotics. Remove adipose and connective tissue and mince the prostatic tissue into small fragments (1-2 mm³).

-

Enzymatic Digestion: Incubate the tissue fragments in a digestion solution containing collagenase and hyaluronidase at 37°C with gentle agitation until the tissue is disaggregated.

-

Cell Isolation: Filter the cell suspension through a sterile 100 µm nylon mesh to remove undigested tissue. Centrifuge the filtrate to pellet the cells.

-

Cell Plating and Culture: Resuspend the cell pellet in smooth muscle cell growth medium supplemented with growth factors and antibiotics. Plate the cells onto collagen-coated culture flasks.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When the cells reach 70-80% confluency, detach them using trypsin-EDTA and re-plate them at a lower density.

-

Characterization: Confirm the smooth muscle cell phenotype by immunocytochemistry for specific markers such as alpha-smooth muscle actin (α-SMA) and desmin.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to Alfuzosin.

Caption: Workflow for Measuring Intracellular Calcium ([Ca²⁺]i).

Detailed Steps:

-

Cell Preparation: Plate cultured smooth muscle cells on glass coverslips and allow them to adhere.

-

Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a HEPES-buffered saline solution to remove extracellular Fura-2 AM.

-

Alfuzosin Incubation: Incubate the cells with various concentrations of Alfuzosin for a predetermined period.

-

Agonist Stimulation: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope. Perfuse the cells with a solution containing an alpha-1 adrenoceptor agonist (e.g., phenylephrine) to induce a calcium response.

-

Fluorescence Measurement: Excite the Fura-2-loaded cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.

Cell Proliferation Assay

This protocol describes the use of a colorimetric assay (e.g., CCK-8) to assess the effect of Alfuzosin on smooth muscle cell proliferation.

Caption: Workflow for Cell Proliferation Assay.

Detailed Steps:

-

Cell Seeding: Seed cultured smooth muscle cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Alfuzosin. Include appropriate vehicle controls. Incubate the plate for 24, 48, or 72 hours.

-

Reagent Addition: Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. The reagent is bioreduced by cellular dehydrogenases to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle control.

Conclusion

The in vitro studies detailed in this guide provide robust evidence for the mechanism of action of Alfuzosin on smooth muscle cells. Its primary effect is the competitive antagonism of alpha-1 adrenergic receptors, leading to the inhibition of agonist-induced intracellular calcium mobilization and subsequent smooth muscle relaxation. The provided experimental protocols offer a framework for the continued investigation of Alfuzosin and other alpha-1 adrenoceptor antagonists in a controlled laboratory setting. Further research utilizing these in vitro models will be invaluable for the development of more targeted and efficacious therapies for conditions characterized by smooth muscle hypercontractility.

References

- 1. droracle.ai [droracle.ai]

- 2. Alfuzosin for treatment of benign prostatic hypertrophy. The BPH-ALF Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First dose efficacy of alfuzosin once daily in men with symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Animal Models for Benign Prostatic Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core preclinical animal models used in the study of Benign Prostatic Hyperplasia (BPH). It details the methodologies for model induction and evaluation, presents key quantitative data in comparative tables, and visualizes critical signaling pathways and experimental workflows to facilitate understanding and application in a research setting.

Introduction to BPH and the Role of Animal Models

Benign Prostatic Hyperplasia is a non-malignant enlargement of the prostate gland, primarily affecting aging men.[1] The condition is characterized by the proliferation of both stromal and epithelial cells within the prostate's transition zone, leading to the formation of nodules that can compress the urethra.[1] This compression often results in bothersome lower urinary tract symptoms (LUTS), such as urinary frequency, urgency, weak stream, and incomplete bladder emptying, significantly impacting quality of life.[2]

The pathophysiology of BPH is complex and multifactorial, involving hormonal imbalances, chronic inflammation, and altered signaling from various growth factors.[3][4] Animal models are indispensable tools for elucidating these underlying mechanisms and for the preclinical evaluation of novel therapeutic agents.[5] An ideal BPH model should replicate the key features of the human condition, including histological changes (hyperplasia), physiological dysfunction (bladder outlet obstruction), and relevant molecular pathways.[6] This guide explores the most common spontaneous, induced, and genetically engineered models, comparing their advantages and limitations.

Spontaneous Animal Models of BPH

Spontaneous models develop BPH naturally with age, offering high translational relevance as they mimic the age-dependent etiology of the human disease.

Canine Model (Beagle)

The dog is the only non-primate species besides humans that frequently develops spontaneous BPH with age, making it a highly valued model.[3][7] Spontaneous BPH is observed in nearly all intact male dogs over 7 years of age.[3] The condition in dogs involves both glandular and stromal proliferation, similar to human BPH.[8]

Pathological Features: Canine BPH begins as glandular hyperplasia and can progress to a complex form with cystic changes and increased stroma.[9] A key difference from human BPH is that the canine prostate expands outwards, often causing rectal obstruction rather than severe LUTS.[3]

Quantitative Data: Prostate weight in beagles increases significantly with age. A prostate weighing over 18g is generally considered to have pathological evidence of BPH.[3] Studies have documented mean prostate weights increasing from approximately 14.7 g (±6.4) in dogs aged 1-3 years to 23.65 g (±10.45) in those aged 5-10 years.[3]

| Parameter | Normal (Young Dog) | Spontaneous BPH (Aged Dog) | Citation |

| Prostate Weight (g) | 14.7 ± 6.4 (1-3 years) | 23.65 ± 10.45 (5-10 years) | [3] |

| Histology | Normal glandular structure | Glandular and stromal hyperplasia, cystic changes | [9] |

| Serum CPSE (ng/mL) | 41.8 ± (SD not stated) | 189.7 ± (SD not stated) | [10] |

CPSE: Canine Prostatic Specific Esterase

Hormone-Induced Animal Models

Hormone-induced models are the most widely used due to their reproducibility, shorter induction time, and cost-effectiveness. They are typically created in rodents (rats, mice) and can also be established in young dogs.[7] These models are based on the principle that androgens, often in combination with estrogens, are critical for prostatic growth.[11]

Testosterone-Induced Rat Model

This is the most common and well-characterized BPH model, typically involving the administration of testosterone to castrated male rats to ensure that growth is driven by exogenous hormones.[7][12]

Pathological Features: This model reliably produces prostatic enlargement characterized by significant epithelial hyperplasia, with papillary fronds protruding into the glandular lumens.[13] While it effectively models the proliferative aspect of BPH, it often shows less stromal hyperplasia compared to the human condition.[13] Functionally, these rats exhibit increased micturition frequency and decreased voided volume.[7]

Quantitative Data Summary: Testosterone-Induced Rat BPH Model

| Parameter | Sham/Control Group | BPH Group (Testosterone-Induced) | Citation(s) |

|---|---|---|---|

| Prostate Weight (mg) | 938 ± 91 | 1756 ± 319 | [14] |

| Prostate Index (mg/100g BW) | ~350 | ~650 | [14] |

| Epithelial Thickness (µm) | 42.10 ± 12.33 | 68.10 ± 16.15 | [14] |

| Micturition Frequency (/2h) | ~4 | ~12 | [7][12] |

| Mean Voided Volume (mL) | ~1.2 | ~0.4 |[7][12] |

Hormone-Induced Canine Model

To overcome the cost and time associated with aged spontaneous models, BPH can be induced in young beagles. This typically involves administering a combination of an androgen (like 5α-dihydrotestosterone, DHT) and an estrogen (17β-estradiol, E2).[2]

Pathological Features: This model successfully replicates glandular hyperplasia and results in significant prostate enlargement.[15] Crucially, it also induces bladder outlet obstruction, characterized by increased detrusor pressure and decreased urine flow rate, closely mimicking the urodynamic changes seen in human patients.[2]

Quantitative Data Summary: Hormone-Induced Canine BPH Model

| Parameter | Control/Pre-Treatment | BPH Group (DHT + E2 Induced) | Citation |

|---|---|---|---|

| Prostate Weight (g) | 11.9 ± 2.5 | 31.6 ± 10.0 | [2] |

| Micturition Detrusor Pressure (cmH₂O) | 33.3 ± 10.5 | 50.8 ± 10.7 | [2] |

| Urine Flow Rate (mL/sec) | 8.6 ± 2.1 | 6.9 ± 0.9 |[2] |

Genetically Engineered Mouse (GEM) Models

GEM models allow for the investigation of specific genes and signaling pathways in BPH pathogenesis.

Probasin-Prolactin (Pb-PRL) Transgenic Mouse

This model involves the prostate-specific expression of the prolactin (PRL) gene.[1] These mice develop significant prostate enlargement with age, characterized by marked stromal hyperplasia and inflammation, which are key features of human BPH.[1][16] Importantly, these changes occur in the presence of normal androgen levels, providing a model to study androgen-independent mechanisms.[1] The Pb-PRL mouse also exhibits urodynamic disturbances, including increased voiding frequency, making it a functionally relevant model.[5][17]

Quantitative Data Summary: Pb-PRL Transgenic Mouse Model

| Parameter | Wild-Type Control | Pb-PRL Transgenic | Citation(s) |

|---|---|---|---|

| Prostate Weight | Baseline | Significant increase with age | [1] |

| Histology | Normal | Marked stromal hyperplasia, inflammation, ductal dilation | [16] |

| Urodynamics | Normal | Increased voiding frequency |[5][17] |

Experimental Protocols

Protocol for Testosterone-Induced BPH in Rats

Objective: To induce prostatic hyperplasia in rats that histologically and functionally mimics aspects of human BPH.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Testosterone Propionate (TP)

-

Vehicle (e.g., corn oil or olive oil)

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical tools for castration

Procedure:

-

Acclimatization: House animals in standard conditions for at least one week prior to the experiment.[18]

-

Castration: Anesthetize the rats. Perform bilateral orchiectomy via a scrotal incision to remove the testes, thereby eliminating endogenous testosterone production. Suture the incision and allow a 7-day recovery period. Administer post-operative analgesics and antibiotics as per institutional guidelines.[7][12] A sham group undergoes the same surgical procedure without removal of the testes.[12]

-

Hormone Administration:

-

Prepare a solution of Testosterone Propionate in the chosen vehicle. A commonly used dosage is 3-5 mg/kg body weight.[8][18] Some protocols use higher doses up to 25 mg/kg.[7]

-

Administer the TP solution via subcutaneous injection daily for 28 consecutive days.[19] The sham and control groups should be injected with the vehicle only.

-

-

Endpoint Analysis: At the end of the 28-day period, proceed with urodynamic measurements, followed by euthanasia and tissue collection for histological and molecular analysis.

Protocol for Urodynamic Measurement (Cystometry) in Conscious Rats

Objective: To assess bladder function and identify signs of outlet obstruction.

Materials:

-

Metabolic cages for micturition recording

-

Polyethylene catheter (PE-50)

-

Pressure transducer and data acquisition system

-

Infusion pump

-

Saline solution

Procedure:

-

Catheter Implantation (performed 2-3 days before measurement): Anesthetize the BPH model rat. Make a lower midline abdominal incision to expose the bladder. Insert the tip of a PE-50 catheter into the bladder dome and secure it with a purse-string suture. Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it. Close the abdominal incision. Allow the animal to recover.[20]

-

Micturition Pattern (Non-invasive): Place the conscious, unrestrained rat in a metabolic cage. After a 20-30 minute acclimatization period, administer a water load (e.g., 30 ml/kg) orally. Record the number of voids and the volume of each void over a 2-hour period to determine micturition frequency and average voided volume.[7][12]

-

Cystometry (Invasive):

-

Place the conscious, catheter-implanted rat in a recording chamber.

-

Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.

-

Allow a 30-45 minute stabilization period.[21]

-

Begin infusing room-temperature saline into the bladder at a constant rate (e.g., 0.1-0.6 ml/min).[20][21]

-

Continuously record intravesical pressure. Key parameters to measure include: bladder capacity (volume infused to elicit voiding), maximum voiding pressure, basal pressure, and post-void residual volume.[22]

-

Protocol for Histological Analysis (H&E Staining)

Objective: To assess the microscopic morphology of the prostate tissue for evidence of hyperplasia.

Materials:

-

Phosphate-buffered saline (PBS)

-

10% Neutral Buffered Formalin (NBF)

-

Ethanol series (70%, 80%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stains

-

Mounting medium

Procedure:

-

Tissue Collection: Following euthanasia, carefully dissect the prostate gland, removing surrounding connective and adipose tissue. Weigh the prostate (total and individual lobes).

-

Fixation: Immediately fix the prostate tissue in 10% NBF for 24-48 hours at room temperature.

-

Processing:

-

Wash the fixed tissue in PBS.

-

Dehydrate the tissue by passing it through a graded series of ethanol solutions (e.g., 70% to 100%).

-

Clear the tissue using xylene.

-

Infiltrate and embed the tissue in paraffin wax.

-

-

Sectioning: Using a microtome, cut 4-5 µm thick sections from the paraffin block and mount them on glass slides.

-

Staining:

-

Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.

-

Stain with Hematoxylin solution (stains nuclei blue/purple).

-

Rinse and differentiate in acid-alcohol.

-

Counterstain with Eosin solution (stains cytoplasm and extracellular matrix pink/red).

-

-

Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol and clear in xylene. Apply a coverslip using a permanent mounting medium.

-

Microscopic Examination: Examine the slides under a light microscope. Assess for features of hyperplasia, such as increased epithelial thickness, papillary infoldings, and changes in the stroma-to-epithelium ratio.[10]

Key Signaling Pathways in BPH

Understanding the molecular pathways driving BPH is crucial for developing targeted therapies. The following diagrams illustrate two of the most critical pathways studied in preclinical models.

Androgen Receptor (AR) Signaling Pathway

Androgen signaling is fundamental to prostate growth and BPH development.[23] Dihydrotestosterone (DHT), a potent testosterone metabolite, binds to the Androgen Receptor, leading to the transcription of genes that promote cell proliferation and survival.[24]

TGF-β Signaling Pathway in Prostatic Fibrosis

Transforming Growth Factor-beta (TGF-β) signaling is increasingly recognized as a key driver of fibrosis, a condition involving the excessive deposition of extracellular matrix (ECM) that contributes to prostate stiffening and LUTS.[25][26]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel therapeutic compound using a hormone-induced BPH model.

References

- 1. Prostate hyperplasia in a transgenic mouse with prostate-specific expression of prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]